Inositol
Overview
Description
Inositol, also known as cyclohexanehexol, is a naturally occurring compound found in both plant and animal tissues. It is a type of sugar alcohol with a chemical formula of C₆H₁₂O₆. This compound plays a crucial role in cellular processes, including cell membrane formation and signal transduction. It is often referred to as vitamin B8, although it is not officially classified as a vitamin.
Mechanism of Action
Target of Action
Inositol, primarily the isomer myo-inositol, is a carbocyclic sugar that is abundant in the brain and other mammalian tissues . It is involved in cellular signaling and is considered a pseudovitamin . The primary targets of this compound are the cells where it mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors .
Mode of Action
This compound interacts with its targets by acting as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .
Biochemical Pathways
This compound is involved in several biochemical pathways, controlling many vital cellular mechanisms, such as cell development, signaling and nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction . It is also known that myo-inositol derives directly from D-glucose (in the form of D-glucose-6-phosphate); this conversion involves the cyclization of D-glucose-6-phosphate to this compound 3 phosphate, the loss of phosphate, and the final release of free myo-inositol .
Pharmacokinetics
The bioavailability, safety, uptake, and metabolism of this compound are complex, involving interconnected pathways leading to phosphoinositides, this compound phosphates, and more complex molecules, like glycosyl-phosphatidylinositols . Despite the widespread studies carried out to identify this compound-based effects, no comprehensive understanding of this compound-based mechanisms has been achieved .
Result of Action
The administration of this compound results in improved glucose tissue uptake, which is beneficial in the treatment of diabetes, metabolic syndrome, and weight loss . This compound also plays a vital role in ensuring oocyte fertility, and it has been studied for its use in the management of polycystic ovaries . Furthermore, this compound is also being researched for the treatment of depression, psychiatric disorder, anxiety disorder, and for prevention of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, this compound and its derivatives serve as compatible solutes and offer protection in various eukaryotes under adverse environmental conditions . .
Biochemical Analysis
Biochemical Properties
Inositol is integral to several biochemical reactions. It serves as a precursor for this compound phosphates and phosphoinositides, which are vital for cell signaling and membrane dynamics . This compound interacts with various enzymes, including this compound monophosphatase and this compound polyphosphate 1-phosphatase, which regulate its phosphorylation state . Additionally, this compound is a substrate for this compound-3-phosphate synthase, which catalyzes the conversion of glucose-6-phosphate to this compound-3-phosphate . These interactions highlight the importance of this compound in maintaining cellular functions and signaling pathways.
Cellular Effects
This compound significantly impacts various cell types and cellular processes. It is involved in the regulation of cell growth, differentiation, and apoptosis through its role in the phosphatidylthis compound signaling pathway . This compound also influences insulin signaling, thereby affecting glucose metabolism and insulin sensitivity . Furthermore, this compound modulates neurotransmitter release and synaptic plasticity in neuronal cells, contributing to cognitive functions and mood regulation . These effects underscore the multifaceted role of this compound in cellular physiology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a second messenger in the phosphatidylthis compound signaling pathway, where it binds to specific receptors and triggers downstream signaling cascades . This compound also participates in the regulation of ion channels and transporters, influencing cellular ion homeostasis . Additionally, this compound derivatives, such as this compound triphosphate, play a role in calcium signaling by releasing calcium from intracellular stores . These molecular interactions highlight the versatility of this compound in modulating cellular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions, but its degradation can occur through enzymatic pathways . Long-term studies have shown that this compound supplementation can lead to sustained improvements in cellular functions, such as enhanced insulin sensitivity and reduced oxidative stress . The stability and efficacy of this compound may be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can improve metabolic parameters, such as glucose tolerance and lipid profiles . High doses of this compound may lead to adverse effects, including gastrointestinal disturbances and alterations in liver function . It is essential to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from glucose-6-phosphate through the action of this compound-3-phosphate synthase . This compound can be phosphorylated to form various this compound phosphates, which participate in signal transduction and cellular regulation . Additionally, this compound is a component of phosphatidylthis compound, a phospholipid that plays a critical role in membrane structure and function . These metabolic pathways highlight the central role of this compound in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Sodium/myo-inositol cotransporters facilitate the uptake of this compound into cells, while this compound transport proteins mediate its intracellular distribution . This compound is also actively transported across the blood-brain barrier, ensuring its availability in the central nervous system . These transport mechanisms are crucial for maintaining appropriate this compound levels in various tissues.
Subcellular Localization
This compound and its derivatives are localized in different subcellular compartments, influencing their activity and function. This compound phosphates are primarily found in the cytoplasm and nucleus, where they regulate various signaling pathways . Phosphatidylthis compound and its phosphorylated forms are localized in the plasma membrane and endoplasmic reticulum, playing roles in membrane dynamics and intracellular signaling . The subcellular localization of this compound is essential for its diverse biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol can be synthesized through several methods, including the hydrolysis of phytate (this compound hexakisphosphate) found in plant seeds. The hydrolysis process typically involves the use of strong acids or enzymes to break down phytate into this compound and phosphate.
Industrial Production Methods:
Hydrolysis of Phytate: This method involves the extraction of phytate from plant sources such as corn or rice bran, followed by hydrolysis using hydrochloric acid or enzymatic treatment to produce this compound.
Fermentation: Certain microorganisms can convert glucose into this compound through fermentation processes. This method is gaining popularity due to its eco-friendly nature and potential for large-scale production.
Chemical Synthesis: this compound can also be synthesized chemically from glucose through a series of reduction and cyclization reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various this compound phosphates, which are important in cellular signaling.
Reduction: Reduction of this compound can produce this compound derivatives with different functional groups.
Substitution: this compound can participate in substitution reactions to form compounds like this compound phosphates and this compound lipids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphoric acid, acyl chlorides.
Major Products:
This compound Phosphates: Important for cellular signaling and regulation.
This compound Lipids: Key components of cell membranes.
Scientific Research Applications
Inositol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of various this compound derivatives.
- Studied for its role in complexation and chelation reactions.
Biology:
- Plays a crucial role in cell signaling pathways.
- Involved in the regulation of cell growth and apoptosis.
Medicine:
- Used in the treatment of conditions like polycystic ovary syndrome (PCOS), depression, and anxiety.
- Studied for its potential benefits in metabolic syndrome and insulin resistance.
Industry:
- Used as a food additive and dietary supplement.
- Employed in the production of cosmetics and personal care products.
Comparison with Similar Compounds
Inositol is often compared with other sugar alcohols and this compound derivatives. Some similar compounds include:
Myo-Inositol: The most common form of this compound, widely used in supplements.
D-Chiro-Inositol: Another form of this compound with specific benefits for insulin sensitivity.
This compound Hexaphosphate (IP₆): Known for its antioxidant properties and potential anticancer effects.
Uniqueness: this compound is unique due to its dual role in both structural and signaling functions within cells. Unlike other sugar alcohols, this compound is integral to the formation of cell membranes and the regulation of cellular activities through its derivatives.
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
Record name | myo-Inositol | |
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Record name | Inositol | |
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Record name | neo-Inositol | |
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Record name | muco-Inositol | |
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Record name | chiro-Inositol | |
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Record name | allo-Inositol | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
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Mechanism of Action |
The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals. | |
Record name | Inositol | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
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Record name | cis-Inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | epi-Inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1D-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Epi-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Muco-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1L-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | scyllo-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CIS-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MUCO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SCYLLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPI-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is myo-inositol and why is it important?
A1: myo-Inositol is a six-carbon sugar alcohol that plays a crucial role in various cellular processes in eukaryotic organisms. It serves as a precursor for the synthesis of phosphoinositides, a family of signaling lipids involved in a wide range of cellular functions, including signal transduction, membrane trafficking, and regulation of ion channels [, , , ].
Q2: How do changes in myo-inositol levels affect cellular signaling?
A2: myo-Inositol is the precursor for phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2], a key signaling lipid. Increasing intracellular myo-inositol levels, for example by overexpression of the sodium/myo-inositol cotransporter (SMIT1) [], elevates PI(4,5)P2 pools. This, in turn, modulates PI(4,5)P2-dependent ion channels like KCNQ2/3 channels, influencing cellular excitability. Conversely, myo-inositol depletion disrupts PI(4,5)P2 homeostasis, which can perturb the vacuolar ATPase (V-ATPase), impacting vacuolar function [].
Q3: How does myo-inositol contribute to fungal virulence?
A3: The human fungal pathogen Cryptococcus neoformans requires myo-inositol for both sexual reproduction and virulence. This fungus possesses an expanded myo-inositol transporter (ITR) gene family, with different transporters exhibiting differential expression patterns []. Disrupting these transporters, particularly Itr1 and Itr1A, hinders myo-inositol uptake and negatively affects fungal mating and virulence in a murine model [].
Q4: Can myo-inositol be synthesized by cells, or must it be acquired exogenously?
A4: Cells can both synthesize myo-inositol de novo and import it from their surroundings. In the yeast Candida albicans, the enzyme myo-inositol-3-phosphate synthase, encoded by the INO1 gene, catalyzes the rate-limiting step in de novo synthesis []. This fungus also possesses an this compound transporter, Itr1p, for import []. Notably, either pathway can sustain C. albicans during infection, highlighting the essentiality of this metabolite [].
Q5: Does glucose concentration affect myo-inositol metabolism?
A5: Yes, increased glucose concentration has been shown to inhibit myo-inositol metabolism through different mechanisms. Glucose competitively inhibits myo-inositol transport []. Additionally, in diabetic conditions, abnormal glucose metabolism can lead to sorbitol accumulation, further inhibiting myo-inositol transport and impacting cellular functions [].
Q6: How is this compound metabolized in the cell?
A6: this compound metabolism involves a complex network of phosphorylation and dephosphorylation reactions. One key pathway is initiated by phospholipase C, which cleaves phosphatidylthis compound 4,5-bisphosphate to generate this compound 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol [, , ]. Ins(1,4,5)P3 can then be either dephosphorylated to this compound 1,4-bisphosphate by a 5-phosphatase or phosphorylated to this compound 1,3,4,5-tetrakisphosphate by a 3-kinase [].
Q7: Are there different this compound phosphate isomers, and do they have distinct roles?
A7: Yes, numerous this compound phosphate isomers exist, each with specific cellular functions. For example, this compound 1,4,5-trisphosphate (Ins(1,4,5)P3) is a well-established second messenger that triggers calcium release from intracellular stores [, , ]. In contrast, other isomers like this compound 1,3,4,5-tetrakisphosphate may play a role in regulating calcium entry []. Furthermore, this compound pyrophosphates like 5-InsP7 and 1,5-InsP8, generated by this compound hexakisphosphate kinases, have emerged as critical regulators of cellular energy homeostasis and potentially impact tumor development [].
Q8: What is the significance of di-myo-inositol-phosphate (DIP)?
A8: DIP is a compatible solute, commonly found in (hyper)thermophilic organisms, where it contributes to cellular adaptation to extreme environments []. The biosynthetic pathway for DIP involves two key enzymes: CTP:l-myo-inositol-1-phosphate cytidylyltransferase and DIPP synthase. These enzymes catalyze the sequential reactions that convert l-myo-inositol-1-phosphate to CDP-l-myo-inositol and finally to DIPP []. Interestingly, the stereochemical configuration of the two this compound moieties in DIP differs, contrary to previous assumptions [].
Q9: Are there analytical techniques to study this compound and its derivatives within cells?
A9: Yes, multi-isotope imaging mass spectrometry (MIMS) allows for the direct visualization and quantification of this compound within cells []. By using stable isotope labeling with 13C-inositol, researchers can track its subcellular distribution and analyze its relative concentration in different cellular compartments, such as the nucleus []. Traditional methods like spectrophotometry have limitations in studying this compound distribution [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.